N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is a chemical compound with the molecular formula C8H14N2O3S and a molecular weight of 218.27 g/mol . It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide typically involves the reaction of 3,4-dimethyl-1,2-oxazole with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and antidiabetic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a sulfonamide group with an oxazole ring makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide involves the reaction of 3,4-dimethyl-5-hydroxy-2-oxazole with propane-1-sulfonyl chloride, followed by reaction with ammonia to form the final product.", "Starting Materials": [ "3,4-dimethyl-5-hydroxy-2-oxazole", "propane-1-sulfonyl chloride", "ammonia" ], "Reaction": [ "Step 1: 3,4-dimethyl-5-hydroxy-2-oxazole is reacted with thionyl chloride to form 3,4-dimethyl-2-oxazole-5-carbonyl chloride.", "Step 2: 3,4-dimethyl-2-oxazole-5-carbonyl chloride is reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide.", "Step 3: N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is then treated with ammonia in the presence of a base such as sodium hydroxide to form the final product, N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide." ] } | |
CAS No. |
1695342-06-3 |
Molecular Formula |
C8H14N2O3S |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.